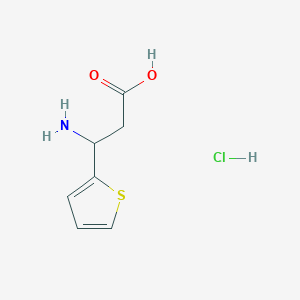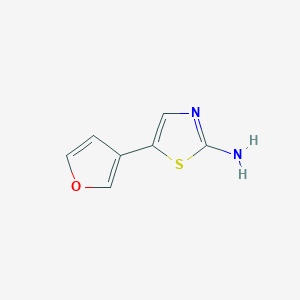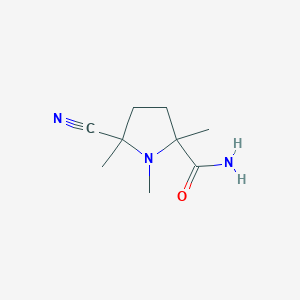![molecular formula C41H48O14 B12870904 (2R,2'R,3S,3'R,4R,4'S,5R,5'S,6S,6'R)-6'-(Acetoxymethyl)-3,4,5-tris(benzyloxy)-3'-hydroxy-6-methyloctahydro-2H,2'H-[2,3'-bipyran]-2',4',5'-triyl triacetate](/img/structure/B12870904.png)
(2R,2'R,3S,3'R,4R,4'S,5R,5'S,6S,6'R)-6'-(Acetoxymethyl)-3,4,5-tris(benzyloxy)-3'-hydroxy-6-methyloctahydro-2H,2'H-[2,3'-bipyran]-2',4',5'-triyl triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2R,2’R,3S,3’R,4R,4’S,5R,5’S,6S,6’R)-6’-(Acetoxymethyl)-3,4,5-tris(benzyloxy)-3’-hydroxy-6-methyloctahydro-2H,2’H-[2,3’-bipyran]-2’,4’,5’-triyl triacetate is a complex organic molecule with multiple functional groups It is characterized by its octahydro-2H,2’H-[2,3’-bipyran] core structure, which is substituted with acetoxymethyl, benzyloxy, hydroxy, and methyloctahydro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the bipyran core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the octahydro-2H,2’H-[2,3’-bipyran] core.
Introduction of functional groups: The acetoxymethyl, benzyloxy, hydroxy, and methyloctahydro groups are introduced through a series of substitution and addition reactions. Common reagents used in these steps include acetyl chloride, benzyl alcohol, and various protecting groups to ensure selective reactions.
Final acetylation: The final step involves the acetylation of the hydroxyl groups using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving acetylation and deacetylation processes.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets. For example, the acetoxymethyl and benzyloxy groups can interact with enzymes involved in acetylation and deacetylation processes, potentially inhibiting their activity. The hydroxy and methyloctahydro groups can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and enhancing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,2’R,3S,3’R,4R,4’S,5R,5’S,6S,6’R)-6’-(Hydroxymethyl)-3,4,5-tris(benzyloxy)-3’-hydroxy-6-methyloctahydro-2H,2’H-[2,3’-bipyran]-2’,4’,5’-triyl triacetate
- (2R,2’R,3S,3’R,4R,4’S,5R,5’S,6S,6’R)-6’-(Methoxymethyl)-3,4,5-tris(benzyloxy)-3’-hydroxy-6-methyloctahydro-2H,2’H-[2,3’-bipyran]-2’,4’,5’-triyl triacetate
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry. The presence of acetoxymethyl, benzyloxy, and hydroxy groups in a specific stereochemical arrangement allows for unique interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C41H48O14 |
|---|---|
Peso molecular |
764.8 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R,6R)-3,4,6-triacetyloxy-5-hydroxy-5-[(2R,3S,4R,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C41H48O14/c1-25-34(48-21-30-15-9-6-10-16-30)36(49-22-31-17-11-7-12-18-31)37(50-23-32-19-13-8-14-20-32)39(51-25)41(46)38(53-28(4)44)35(52-27(3)43)33(24-47-26(2)42)55-40(41)54-29(5)45/h6-20,25,33-40,46H,21-24H2,1-5H3/t25-,33+,34+,35-,36+,37-,38-,39+,40-,41-/m0/s1 |
Clave InChI |
MZFQGHWURZKYRY-WZJFYCJDSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)[C@]2([C@H]([C@H]([C@H](O[C@@H]2OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
SMILES canónico |
CC1C(C(C(C(O1)C2(C(C(C(OC2OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(S)-2'-(Dimethylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12870840.png)



![2-(Aminomethyl)-7-(chloromethyl)benzo[d]oxazole](/img/structure/B12870870.png)


![3-(1-ethylpiperidin-4-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12870895.png)
![2-(2-(Methylthio)benzo[d]oxazol-7-yl)acetonitrile](/img/structure/B12870912.png)
![1-(3-Methylthiomorpholin-4-yl)-2-[(prop-2-yn-1-yl)amino]ethan-1-one](/img/structure/B12870918.png)

